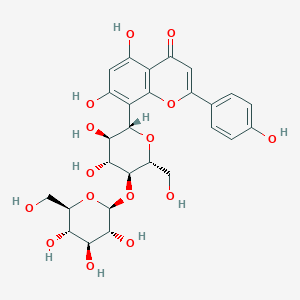

Vitexin 4''-O-glucoside

説明

ビテキシン-4''-O-グルコシドは、サンザシ(Crataegus pinnatifida)、グンマメ(Cajanus cajan)、オジギソウ(Mimosa pudica)など、さまざまな植物に含まれるフラボノイド配糖体です。 抗酸化、抗炎症、神経保護効果などの多様な生物活性で知られています 。この化合物は、その潜在的な治療用途により、薬理学および天然物化学の分野で注目を集めています。

2. 製法

合成経路と反応条件: ビテキシン-4''-O-グルコシドは、酵素的グリコシル化によって合成できます。この方法は、グリコシルトランスフェラーゼまたはグリコシダーゼを用いて、グリコシド結合の形成を触媒するものです。 例えば、バチルス・チューリンゲンシス由来のグリコシルトランスフェラーゼは、ビテキシンからビテキシン-4''-O-グルコシドへの変換を、17.5%の収率で触媒することが示されています .

工業生産方法: ビテキシン-4''-O-グルコシドの工業生産は、通常、植物源から化合物を抽出することによって行われます。抽出プロセスには、溶媒抽出、精製、結晶化などの手順が含まれます。 酵素的グリコシル化は、その高い選択性と穏やかな反応条件のために、工業的な設定でも採用されています .

生化学分析

Biochemical Properties

Vitexin -4’'-O-glucoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the activation of PI3K, Akt, and mTOR enzymes, which are involved in cell survival and proliferation . The nature of these interactions is typically inhibitory, leading to a decrease in the activity of these enzymes .

Cellular Effects

Vitexin -4’'-O-glucoside has been shown to exert various effects on different types of cells and cellular processes. For example, it has been reported to reduce the viability of A549 cells, a type of lung cancer cell, in a dose-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of Vitexin -4’'-O-glucoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been reported to inhibit the activation of PI3K, Akt, and mTOR enzymes, thereby influencing the PI3K/Akt/mTOR signaling pathway . This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vitexin -4’‘-O-glucoside can change over time. For instance, it has been reported that Vitexin -4’‘-O-glucoside exhibits selective protection against chemically-induced seizures in a dose-dependent manner . Furthermore, Vitexin -4’'-O-glucoside has been shown to be stable in acidic and neutral pH media, suggesting that it can potentially withstand the harsh gastrointestinal environment .

Dosage Effects in Animal Models

The effects of Vitexin -4’‘-O-glucoside can vary with different dosages in animal models. For instance, it has been reported that Vitexin -4’‘-O-glucoside exhibits selective protection against chemically-induced seizures in a dose-dependent manner in murine animal models . High doses of Vitexin -4’'-O-glucoside have not been reported to cause toxic or adverse effects .

Metabolic Pathways

Vitexin -4’'-O-glucoside is involved in various metabolic pathways. For instance, it has been reported to influence the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation . It interacts with these enzymes, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

Vitexin -4’‘-O-glucoside is transported and distributed within cells and tissues. For instance, it has been reported that encapsulation of Vitexin -4’'-O-glucoside in chitosan nanoparticles can improve its dispersion stability in water, suggesting a potential mechanism for its transport and distribution within cells .

準備方法

Synthetic Routes and Reaction Conditions: Vitexin-4’‘-O-glucoside can be synthesized through enzymatic glycosylation. This method involves the use of glycosyltransferases or glycosidases to catalyze the formation of glycosidic bonds. For instance, the glycosyltransferase from Bacillus thuringiensis has been shown to catalyze the conversion of vitexin to vitexin-4’'-O-glucoside with a yield of 17.5% .

Industrial Production Methods: Industrial production of vitexin-4’'-O-glucoside typically involves the extraction of the compound from plant sources. The extraction process includes steps such as solvent extraction, purification, and crystallization. Enzymatic glycosylation is also employed in industrial settings due to its high selectivity and mild reaction conditions .

化学反応の分析

反応の種類: ビテキシン-4''-O-グルコシドは、次のようなさまざまな化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を伴い、酸化された生成物が生成されます。

還元: この反応は、水素の付加または酸素の除去を伴い、還元された生成物が生成されます。

置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどがあります。

置換: 一般的な試薬には、ハロゲンと求核剤などがあります。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ビテキシン-4''-O-グルコシドの酸化は、キノン類の生成につながる可能性があり、一方、還元はヒドロキノン類の生成につながる可能性があります .

4. 科学研究における用途

ビテキシン-4''-O-グルコシドは、次のような幅広い科学研究用途があります。

化学: グリコシル化反応と配糖体の合成を研究するためのモデル化合物として使用されます。

生物学: 抗酸化作用と抗炎症作用が研究されており、細胞および分子生物学研究に関連しています。

科学的研究の応用

Vitexin-4’'-O-glucoside has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: It is studied for its antioxidant and anti-inflammatory properties, which are relevant to cellular and molecular biology research.

Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer due to its neuroprotective, cardioprotective, and anticancer activities

作用機序

ビテキシン-4''-O-グルコシドは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗酸化作用: フリーラジカルを捕捉し、活性酸素種の生成を阻害することで、酸化ストレスを軽減します。

抗炎症作用: 炎症の主要な調節因子である核因子κB(NF-κB)の活性化を阻害し、炎症性サイトカインの産生を抑制します.

6. 類似の化合物との比較

ビテキシン-4''-O-グルコシドは、ビテキシン、イソビテキシン、オリエンチンなど、他のフラボノイド配糖体と似ています。

ビテキシン: ビテキシン-4''-O-グルコシドの母体化合物であり、抗酸化作用と抗炎症作用で知られています。

イソビテキシン: ビテキシンと構造が似ており、同様の生物活性を持っています。

オリエンチン: 抗酸化作用と抗炎症作用を持つ別のフラボノイド配糖体です。

独自性: ビテキシン-4''-O-グルコシドは、その特定のグリコシル化パターンにより、母体化合物であるビテキシンと比べて、水溶性と生物学的利用能が向上しているため、独自性があります .

類似化合物との比較

Vitexin-4’'-O-glucoside is similar to other flavonoid glycosides, such as:

Vitexin: The parent compound of vitexin-4’'-O-glucoside, known for its antioxidant and anti-inflammatory properties.

Isovitexin: A structural isomer of vitexin with similar biological activities.

Orientin: Another flavonoid glycoside with antioxidant and anti-inflammatory effects.

Uniqueness: Vitexin-4’'-O-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to its parent compound, vitexin .

特性

IUPAC Name |

8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSUKTASTPEKBX-LXXMDOISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718309 | |

| Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178468-00-3 | |

| Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。